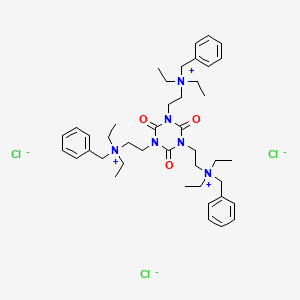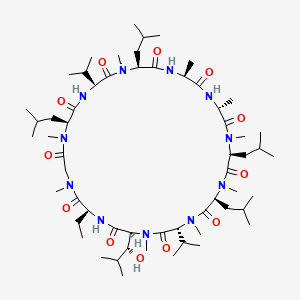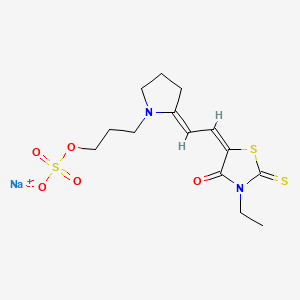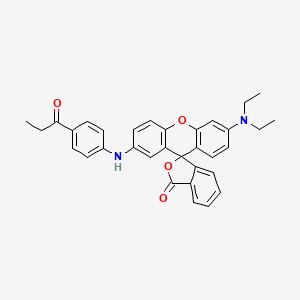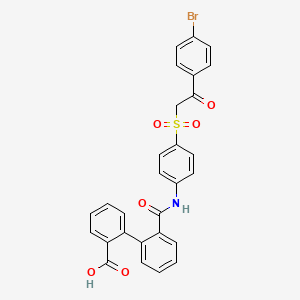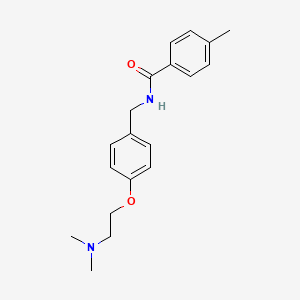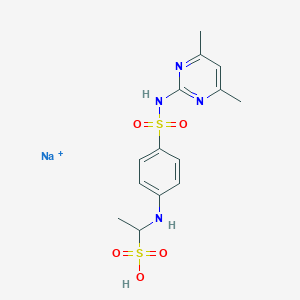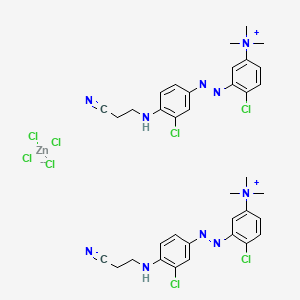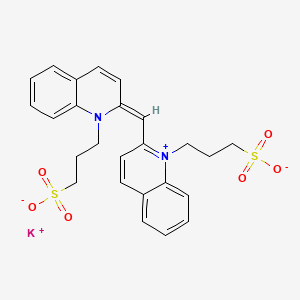![molecular formula C41H67NO3 B12716461 11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid CAS No. 173106-21-3](/img/structure/B12716461.png)
11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid is a complex organic compound with a unique structure It is characterized by a cyclopenta[a]chrysene core, which is a polycyclic aromatic hydrocarbon, and an undecanoic acid side chain
Preparation Methods
The synthesis of 11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[a]chrysene core, followed by the introduction of the undecanoic acid side chain. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry and functional group placement. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved .
Scientific Research Applications
11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid has several scientific research applications. In chemistry, it is used as a model compound to study polycyclic aromatic hydrocarbons and their derivatives. In biology, it is investigated for its potential biological activities, including anti-inflammatory and anticancer properties. In medicine, it is explored for its potential therapeutic applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid stands out due to its unique structure and functional groups. Similar compounds include other derivatives of cyclopenta[a]chrysene and undecanoic acid, which may have different substituents or stereochemistry. These differences can lead to variations in their chemical reactivity and biological activities .
Properties
CAS No. |
173106-21-3 |
|---|---|
Molecular Formula |
C41H67NO3 |
Molecular Weight |
622.0 g/mol |
IUPAC Name |
11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C41H67NO3/c1-29(2)30-20-25-41(36(45)42-28-15-13-11-9-8-10-12-14-17-34(43)44)27-26-39(6)31(35(30)41)18-19-33-38(5)23-16-22-37(3,4)32(38)21-24-40(33,39)7/h16,22,30-33,35H,1,8-15,17-21,23-28H2,2-7H3,(H,42,45)(H,43,44)/t30?,31?,32-,33+,35?,38-,39+,40+,41-/m0/s1 |
InChI Key |
DLQIFBWWKXWNOO-YGMKUFSNSA-N |
Isomeric SMILES |
CC(=C)C1CC[C@]2(C1C3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=CC5(C)C)C)C)C(=O)NCCCCCCCCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=CC5(C)C)C)C)C(=O)NCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


